4-methoxy-N-(2-phenylethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIBKBDHYVOURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286094 | |
| Record name | benzamide, 4-methoxy-n-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6346-07-2 | |
| Record name | NSC43753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzamide, 4-methoxy-n-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy N 2 Phenylethyl Benzamide and Its Structural Analogues
Precursor Synthesis and Reactivity Pathways
The successful synthesis of 4-methoxy-N-(2-phenylethyl)benzamide is contingent on the availability and purity of its precursors: 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid) and 2-phenylethylamine.
4-Methoxybenzoyl Chloride: This acylating agent is commonly prepared from 4-methoxybenzoic acid. A standard method involves the direct chlorination of 4-methoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com For instance, reacting 4-methoxybenzoic acid with thionyl chloride, often in a solvent like benzene (B151609) with a catalytic amount of N,N-dimethylformamide (DMF), yields 4-methoxybenzoyl chloride. chemicalbook.com
2-Phenylethylamine: This amine precursor can be synthesized through several routes. A classical method involves the reduction of benzyl (B1604629) cyanide. google.com This can be achieved using sodium in ethanol (B145695) or, more commonly, through catalytic hydrogenation over a Raney nickel catalyst. google.com Another pathway is the reduction of β-nitrostyrene using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). google.com A multi-step synthesis starting from benzene can also be envisioned, for example, through Friedel-Crafts acylation followed by a series of transformations to introduce the aminoethyl group. interchim.fr
Derivatization Strategies for Structural Modification
To explore structure-activity relationships or to fine-tune the properties of this compound, derivatization of the core structure is a key strategy. One of the most common modifications involves substitution on the aromatic rings.
Aromatic Ring Substitutions on the Benzoyl Moiety
The benzoyl portion of this compound contains a methoxy (B1213986) group, which is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution reactions. masterorganicchemistry.com This allows for the introduction of various substituents onto the benzene ring, primarily at the positions ortho to the methoxy group (C3 and C5).
Nitration: A common electrophilic aromatic substitution is nitration. The reaction of a methoxy-substituted benzene ring with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, leads to the introduction of a nitro (-NO₂) group. libretexts.org For example, the nitration of 4-methoxyacetanilide, a compound with a similar activated ring system, yields 4-acetamido-2-nitro-anisole. prepchem.com Similarly, the nitration of 4-methoxyaniline derivatives proceeds to introduce a nitro group at the position ortho to the methoxy group. google.com By analogy, treating this compound with a nitrating agent would be expected to yield 3-nitro-4-methoxy-N-(2-phenylethyl)benzamide. The reaction conditions, such as temperature and the concentration of the acids, would need to be carefully controlled to achieve the desired outcome. prepchem.comgoogle.com
Halogenation: Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution. The activated nature of the methoxy-substituted ring facilitates reaction with halogens, often in the presence of a Lewis acid catalyst. xmu.edu.cn Given the ortho-, para-directing nature of the methoxy group, halogenation would be expected to occur at the C3 and/or C5 positions of the benzoyl ring.
These derivatization strategies allow for the systematic modification of the electronic and steric properties of the benzoyl moiety, which can be crucial for modulating the biological activity or physical properties of the molecule.
Table 3: Examples of Electrophilic Aromatic Substitution on Activated Benzoyl Systems
| Starting Material | Reagent(s) | Product | Position of Substitution | Reference |
| 4-methoxyacetanilide | Nitric acid, Sulfuric acid | 4-acetamido-2-nitro-anisole | Ortho to methoxy group | prepchem.com |
| 4-methoxyaniline | Acetic anhydride, Nitric acid, Sulfuric acid | 4-methoxy-2-nitroaniline | Ortho to methoxy group | google.com |
| Anisole | Benzoyl chloride, HBEA zeolite catalyst | 4-methoxybenzophenone | Para to methoxy group (on anisole) | nih.gov |
Modifications to the Phenylethyl Side Chain
Modifications to the phenylethyl side chain of N-(2-phenylethyl)benzamide analogues are a key strategy to alter the molecule's physicochemical properties, steric profile, and biological interactions. These modifications can range from simple substitutions on the phenyl ring to more complex alterations of the ethyl linker.
Research into the modification of side chains is a broad field, often aimed at enhancing the structural and functional diversity of natural products or synthetic compounds. nih.gov Common modifications include epoxidation, dehydrogenation, and oxidative cyclization of side chains, which are often achieved through enzymatic pathways in natural product biosynthesis. nih.gov
In the context of synthetic peptide analogues, for example, site-specific modifications within a receptor-specific sequence can prevent enzymatic degradation and improve target uptake. mdpi.com For instance, in developing analogues of the minigastrin peptide, researchers have replaced oxidation-sensitive amino acids like methionine with N-methylated versions, such as (N-Me)Nle, and substituted phenylalanine with bulkier groups like 1-naphthylalanine (1Nal) or 2-naphthylalanine (2Nal). mdpi.com These substitutions within the side chain and peptide backbone serve to stabilize the molecule against enzymatic breakdown in vivo. mdpi.com Such principles can be applied to the phenylethyl side chain of benzamide (B126) derivatives to enhance their metabolic stability or modulate their interaction with biological targets. Further modifications could involve introducing substituents onto the phenyl ring of the phenylethyl moiety or altering the ethyl chain's length or rigidity.
Introduction of Heterocyclic Systems
The incorporation of heterocyclic systems is a prevalent strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. nih.gov Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring (such as nitrogen, oxygen, or sulfur), are pervasive in biochemistry and are components of many drugs. britannica.commsu.edu Their introduction into a molecule like this compound can influence properties such as solubility, lipophilicity, and the ability to form hydrogen bonds. nih.gov
Five- and six-membered heterocyclic rings are the most common. britannica.com Examples include pyrrole, furan, thiophene, pyridine (B92270), and their fused-ring derivatives like indole, benzofuran, and quinoline. wikipedia.orgbyjus.com The specific heterocycle chosen can act as a bioisostere for a phenyl ring or other functional group, potentially improving potency and selectivity while modifying pharmacokinetic characteristics. nih.gov
For instance, azaarylmethylamines, which contain nitrogen heterocycles like pyridine or quinoline, can undergo palladium-catalyzed reactions to form more complex structures. rsc.org The synthesis of oxazoles and imidazoles from α-arylamides represents another pathway to introduce five-membered heterocycles. nih.gov In the context of N-aryl benzamides, a heterocyclic ring could be substituted for the phenyl ring of the phenylethyl moiety or for the methoxy-substituted benzoyl group. The nitrogen atoms in heterocycles like imidazole (B134444) or pyridine can also serve as points for further functionalization or as key interaction sites with biological targets. nih.govmit.edu
Palladium-Catalyzed Arylation and Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds, enabling the synthesis of complex amides and their analogues. beilstein-journals.org These methods are particularly relevant for the arylation of the amide nitrogen in structures related to this compound.
The N-arylation of secondary acyclic amides can be achieved using various arylating agents, such as aryl halides (chlorides, bromides) and aryl sulfonates (triflates, nonaflates), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The choice of ligand is critical for the reaction's efficiency. For example, biaryl phosphine ligands have proven effective for the amidation of aryl chlorides. nih.gov These reactions typically require temperatures between 80–130 °C and are performed under an inert atmosphere. beilstein-journals.org
One significant application is the synthesis of tertiary aryl amides through the N-arylation of secondary amides. nih.gov This allows for the direct coupling of an aryl group to the nitrogen atom of a pre-formed amide. Intramolecular palladium-catalyzed N-arylations have also been used to synthesize cyclic structures, such as tricyclic skeletons, with good to excellent yields. beilstein-journals.org
Furthermore, palladium catalysis can be employed for carbonylative arylation, where a carbonyl group (CO) is inserted during the coupling of an amine with an aryl halide. This process can be used to synthesize α-amino aryl-azaarylmethyl ketones from azaarylmethylamines and aryl bromides under an atmosphere of carbon monoxide. rsc.org Such methodologies provide a pathway to build complex ketone-containing analogues from simpler amine precursors.
Table 1: Examples of Palladium-Catalyzed Reactions for Amide Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| N-Arylation of Secondary Amides | Secondary Amide, Aryl Nonaflate/Triflate | [(allyl)PdCl]₂, Biaryl Phosphine Ligand, K₂CO₃ | Tertiary Aryl Amide | nih.gov |
| Intramolecular N-Arylation | Substituted Arene with Amide Side Chain | Palladium Catalyst, K₃PO₄ | Tricyclic Lactam | beilstein-journals.org |
| N-Arylation of Imidazoles | Imidazole, Aryl Bromide/Chloride | Pd₂(dba)₃, Biaryl Phosphine Ligand, NaOtBu | N-Aryl Imidazole | mit.edu |
| Carbonylative Arylation | Azaarylmethylamine, Aryl Bromide, CO | Palladium Catalyst, NIXANTPHOS Ligand | α-Amino Aryl-Azaarylmethyl Ketone | rsc.org |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms of synthetic pathways is crucial for optimizing reaction conditions and expanding substrate scope. For palladium-catalyzed N-arylation of amides, mechanistic studies have revealed key aspects of the catalytic cycle. A significant challenge in these reactions is the potential formation of κ²-amidate complexes, where the amide binds to the palladium center through both the nitrogen and oxygen atoms. nih.gov These κ²-complexes are less reactive towards reductive elimination—the final step that forms the C–N bond and regenerates the catalyst—compared to their κ¹-amidate counterparts. nih.gov The design of effective phosphine ligands is aimed at preventing the formation of these less reactive κ²-amidates. nih.gov
In other related transformations, such as the synthesis of oxazoles and imidazoles from α-arylamides, mechanistic investigations have pointed to the involvement of nitrilium adducts as key intermediates. nih.gov These studies, often supported by quantum-chemical analysis, help to elucidate complex reaction sequences. nih.gov
Analytical Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
The structural confirmation of this compound and its analogues relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are indispensable for elucidating the molecular structure.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see characteristic signals for the aromatic protons on both phenyl rings, the methoxy group (a singlet around 3.8 ppm), the amide N-H proton (a broad singlet), and the two methylene (B1212753) (-CH₂-) groups of the phenylethyl chain (multiplets). rsc.org
¹³C NMR provides information about the carbon skeleton of the molecule. jcsp.org.pk Distinct signals would be observed for the carbonyl carbon, the methoxy carbon, and the various aromatic and aliphatic carbons.
Mass Spectrometry (MS): MS techniques are used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern that can help in structural elucidation and differentiation of isomers. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. jcsp.org.pk For this compound, key vibrational bands would include the N-H stretch, the C=O stretch of the amide group, and C-O stretches associated with the methoxy group and ether linkage. jcsp.org.pk
Table 2: Predicted and Reported Analytical Data for Benzamide Analogues
| Technique | Analyte | Observed/Expected Signals | Reference |
| ¹H NMR | N-benzyl-4-methoxybenzamide | δ 7.76 (d, 2H), 7.36-7.28 (m, 5H), 6.96 (d, 2H), 6.42 (s, 1H, NH), 4.82 (s, 2H, Benzylic CH₂), 3.87 (s, 3H, OMe) | rsc.org |
| ¹H NMR | 4-Methoxybenzamide (B147235) | δ 7.88 (d, 2H), 6.99 (d, 2H), 7.24 (br s, 1H, NH), 3.81 (s, 3H, OMe) (in DMSO-d₆) | chemicalbook.com |
| ¹³C NMR | N'-(4-methoxybenzylidene) benzenesulfonohydrazide | δ 162.10, 161.13, 132.00, 130.24, 126.82, 114.62, 114.28, 77.35, 77.03, 76.71 (in DMSO-d₆) | jcsp.org.pk |
| MS | N-benzyl-substituted phenethylamines | Fragmentation patterns used to differentiate positional isomers. | nih.gov |
| IR | General Amides | Characteristic N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) | jcsp.org.pk |
Structure Activity Relationship Sar Studies of 4 Methoxy N 2 Phenylethyl Benzamide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological profile of 4-methoxy-N-(2-phenylethyl)benzamide derivatives is highly sensitive to the nature and position of substituents on its aromatic rings and linker region. Researchers have systematically altered these components to map the chemical space required for specific biological activities.
Impact of Methoxy (B1213986) Group Position and Substitution Pattern
The methoxy group on the benzamide (B126) ring is a critical determinant of activity. In studies on related benzamide structures as acetylcholinesterase (AChE) inhibitors, the placement of an electron-donating group, such as a methoxy group, at the para- (or 4-) position of the phenyl ring was found to enhance inhibitory activity. researchgate.net This suggests that the 4-methoxy moiety in the parent compound is well-positioned for favorable interactions within the target's active site.
Conversely, for other enzyme targets, the presence of a methoxy group can have varied effects. In a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate designed as urease inhibitors, compounds with a methoxy group on the phenylacetamide ring at the ortho-, meta-, and para-positions showed comparable and effective inhibitory potential. nih.gov This indicates that for some enzymes, the electronic and steric contribution of the methoxy group is more important than its precise location. However, in other scaffolds, such as certain oxazolone (B7731731) derivatives, the addition of a methoxy group has been observed to decrease AChE inhibitory potency. mdpi.com
Role of the Phenylethyl Moiety in Target Interaction
The N-(2-phenylethyl) portion of the molecule is fundamental for anchoring the compound to its biological targets. nih.gov This moiety is a common feature in many neurologically active compounds, including synthetic opioids, where it plays a crucial role in receptor binding. researchgate.net SAR studies on phenethylamine (B48288) derivatives, a class to which the N-(2-phenylethyl) group belongs, have shown that the ethylamine (B1201723) backbone is a key structural element for affinity towards receptors like the 5-HT2A receptor. nih.gov
Modifications to this part of the molecule can significantly alter biological activity. The unsubstituted phenylethyl group itself is a key component for the activity of N-(2-phenylethyl)benzamide, which has been noted for its antibacterial properties. biosynth.com In related structures, the introduction of substituents on the phenyl ring of the phenylethyl moiety or changes to the ethyl linker can modulate potency and selectivity. researchgate.net
Influence of Halogenation on Activity Profiles
The introduction of halogen atoms to the benzamide scaffold can significantly modify the electronic properties and binding interactions of the molecule, often leading to enhanced biological activity. For instance, in the development of acetylcholinesterase inhibitors based on a 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide core, incorporating electron-withdrawing groups like chlorine (Cl) or fluorine (F) at the 3-position of the phenyl ring resulted in improved inhibitory effects. researchgate.net This highlights the potential of targeted halogenation to increase the potency of benzamide-based compounds. Similarly, studies on sulfamoyl benzamide derivatives have shown that halogen substitutions, such as a bromophenyl group, can lead to potent inhibition of enzymes like h-NTPDase1 and h-NTPDase3. rsc.org
Effects of Linker Modifications on Activity
The amide linker connecting the 4-methoxybenzoyl and phenylethyl moieties is crucial for maintaining the correct orientation and distance between these two key pharmacophores. While specific studies on linker modifications for this compound are not extensively documented in the provided results, general principles from related fields offer insight. For example, in the design of DNA-binding polyamides, modifications to linkers and linkages, such as using an oxime linkage instead of an amide, have resulted in dramatic increases in potency. This suggests that exploring variations of the amide bond, such as creating thioamides, reverse amides, or introducing small spacers, could be a fruitful strategy for modulating the biological activity of this compound derivatives.
SAR Analysis in Specific Biological Contexts
The structural modifications of this compound derivatives have been analyzed for their effects on the potency of enzyme inhibition across various targets.
Enzyme Inhibition Potency (e.g., Urease, SCD-1, GlmU, Acetylcholinesterase)
Urease Inhibition: Derivatives containing the 4-methoxyphenethyl moiety have demonstrated significant potential as urease inhibitors. In a study of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, all synthesized compounds showed greater urease inhibitory activity than the standard inhibitor, thiourea. nih.gov The most potent compound in this series, which featured a 3,4-dichlorobenzyl group attached to the nitrogen, exhibited an exceptionally low IC50 value of 0.0171 µM, showcasing a profound increase in potency derived from the combination of the methoxyphenethyl group and specific substitutions. nih.gov
Interactive Data Table: Urease Inhibition by 4-Methoxyphenethyl Derivatives
| Compound | Substituent on Amino Group | Urease IC50 (µM) nih.gov |
|---|---|---|
| Parent Molecule (3) | -H | 0.1421 ± 0.0012 |
| 5F | 3,4-Dichlorobenzyl | 0.0171 ± 0.0070 |
| 5L | 4-Nitrobenzyl | 0.0210 ± 0.0010 |
| 5G | 2,4-Dichlorobenzyl | 0.0213 ± 0.0020 |
| Thiourea (Standard) | N/A | 4.7455 ± 0.0546 |
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition: SCD-1 is a key enzyme in fatty acid metabolism and has emerged as a target in cancer immunotherapy. Inhibition of SCD-1 can enhance antitumor T-cell responses. nih.gov While direct studies on this compound are not specified, the broader class of fatty acid metabolism inhibitors often contains lipophilic aromatic moieties, suggesting that this compound could serve as a scaffold for designing SCD-1 inhibitors.
GlmU Inhibition: There is no specific information in the provided search results detailing the activity of this compound or its close derivatives as inhibitors of the bifunctional enzyme GlmU, which is essential for bacterial cell wall synthesis.
Acetylcholinesterase (AChE) Inhibition: Benzamide derivatives are a known class of AChE inhibitors, which are relevant for treating neurodegenerative conditions like Alzheimer's disease. researchgate.net Research on related phthalimide-based benzamides shows that inhibitory potency is sensitive to the substituents on the N-phenyl ring. nih.gov For example, compound 4g from this series, 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-fluorophenyl)benzamide, had a strong inhibitory potency with an IC50 of 1.1 µM. nih.gov Another study found that for a series of 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives, the presence of a 4-methoxy group on the terminal phenyl ring contributed to enhanced AChE inhibition. researchgate.net
Interactive Data Table: AChE Inhibition by Phthalimide-Benzamide Derivatives
| Compound | N-Phenyl Substituent | AChE IC50 (µM) nih.gov |
|---|---|---|
| 4a | Unsubstituted | > 50 |
| 4b | 4-Methyl | 28.4 ± 2.15 |
| 4c | 4-Methoxy | 15.2 ± 1.09 |
| 4g | 4-Fluoro | 1.1 ± 0.25 |
| Donepezil (Standard) | N/A | 0.41 ± 0.12 |
Transporter Modulation (e.g., ABCG2, P-glycoprotein)
The ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, or ABCB1) and breast cancer resistance protein (ABCG2), are critical players in multidrug resistance (MDR) in cancer cells and influence the absorption, distribution, and excretion of a wide array of drugs. nih.govnih.gov The ability of small molecules to modulate the activity of these transporters is of significant therapeutic interest. While direct SAR studies on this compound's interaction with these transporters are not extensively documented in publicly available literature, we can infer potential relationships from studies on related chemical classes, such as other benzamide and phenylethylamine derivatives.
The general structure of this compound consists of a 4-methoxybenzoyl group connected via an amide linker to a phenylethylamine moiety. SAR studies on various modulators of ABCG2 and P-gp have highlighted the importance of several structural features that are present in this compound.
For instance, studies on flavonoid derivatives have shown that methoxylation can influence ABCG2 inhibitory activity. nih.gov Specifically, 4'-O-methoxylation on the B-ring of flavonoids was associated with potent ABCG2 inhibition. nih.gov This suggests that the 4-methoxy group on the benzoyl ring of this compound could be a favorable feature for interaction with ABCG2.
The phenylethylamine portion of the molecule is also significant. The presence of aromatic rings and a nitrogen atom are common features in many ABC transporter modulators. For example, the substitution of a serine with a phenylalanine (which contains a phenyl group) in the transmembrane domain of P-glycoprotein has been shown to modulate its activity and substrate specificity. nih.gov This underscores the potential role of the phenylethyl group in binding to the transporter.
The following table summarizes the SAR of related compound classes, providing a basis for understanding the potential activity of this compound derivatives.
| Compound Class | Transporter | Key Structural Features for Modulation | Inferred Relevance to this compound |
| Flavonoids | ABCG2 | - 4'-O-methoxylation on the B-ring enhances inhibition. nih.gov - A double bond in the C ring increases activity. nih.gov | The 4-methoxy group on the benzoyl moiety may contribute positively to ABCG2 inhibition. |
| Botryllamides | ABCG2 | - The 2-methoxy-p-coumaric acid portion is critical for inhibition. nih.gov | The methoxybenzoyl group is a key structural element. |
| Phenylalkylamines | P-gp | - Aromatic rings and a basic nitrogen atom are common features. | The phenylethylamine moiety contains both an aromatic ring and a nitrogen atom. |
| Benzamide Derivatives | Various Receptors | - Substitutions on the benzoyl ring and the nature of the amine substituent significantly impact activity. researchgate.netnih.gov | Modifications to both the 4-methoxybenzoyl and the phenylethylamine parts are likely to alter transporter modulation. |
Mechanistic Insights from SAR Data
The SAR data from related compounds offer insights into the potential mechanisms by which this compound derivatives might modulate transporter activity. The interaction with ABC transporters is often complex, involving either competitive inhibition, allosteric modulation, or even acting as a substrate. frontiersin.org
The presence of both a hydrophobic phenyl ring and a hydrogen bond-accepting methoxy group suggests that derivatives of this compound could interact with the drug-binding pocket of transporters like ABCG2 and P-gp. These transporters are known to have large, polyspecific binding sites that can accommodate a variety of chemical structures. nih.govbiorxiv.org The phenylethyl group could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within the transporter's transmembrane domains, a common feature for many transporter inhibitors. nih.gov
Furthermore, the amide linker provides a degree of conformational flexibility, allowing the molecule to adopt a favorable conformation within the binding site. The oxygen atom of the methoxy group and the amide carbonyl could act as hydrogen bond acceptors, forming interactions with key amino acid residues in the transporter. For example, studies on other modulators have identified specific amino acid residues like asparagine and glutamine in the binding pocket of ABCG2 that can form hydrogen bonds with inhibitors. mdpi.com
Rational Design Principles Derived from SAR for Novel Analogues
Based on the inferred SAR and mechanistic insights, several rational design principles can be proposed for the development of novel analogues of this compound as potent and selective transporter modulators.
Modification of the Benzoyl Moiety:
Exploring Substituents at the 4-position: While the 4-methoxy group appears favorable, its replacement with other electron-donating or electron-withdrawing groups could fine-tune the electronic properties and binding affinity. For example, substituting it with larger alkoxy groups or halogens could probe the steric and electronic requirements of the binding pocket.
Investigating other substitution patterns: Moving the methoxy group to the 2- or 3-position, or introducing additional substituents on the benzoyl ring, could lead to analogues with altered potency and selectivity.
Alteration of the Phenylethylamine Moiety:
Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring of the phenylethylamine group could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. For instance, adding hydroxyl or methoxy groups could modulate the compound's interaction with the transporter.
Modification of the Ethyl Linker: Altering the length of the alkyl chain between the amide nitrogen and the phenyl group could impact the molecule's flexibility and its ability to span key interaction points within the binding site.
Modification of the Amide Linker:
Replacement with other functional groups: Replacing the amide bond with more rigid or flexible linkers, such as an ester, ether, or a reversed amide, could help to understand the importance of the amide's hydrogen bonding and conformational properties.
The following table outlines potential design strategies and their expected impact based on general SAR principles for transporter modulators.
| Design Strategy | Rationale | Expected Impact |
| Varying the substituent at the 4-position of the benzoyl ring | To optimize electronic and steric interactions within the binding pocket. | Potentially increased potency and/or selectivity for ABCG2 or P-gp. |
| Introducing substituents on the phenylethyl ring | To enhance hydrophobic interactions and explore additional binding pockets. | Improved binding affinity and modulation of transporter activity. |
| Altering the length of the N-alkyl chain | To optimize the distance between the benzoyl and phenyl moieties for better fit within the binding site. | Fine-tuning of potency and selectivity. |
| Replacing the amide linker | To assess the role of the amide bond in hydrogen bonding and conformational stability. | Identification of novel scaffolds with potentially different mechanisms of action. |
By systematically applying these design principles, it is possible to develop novel analogues of this compound with improved efficacy and selectivity as modulators of ABC transporters, which could have significant implications for overcoming multidrug resistance in cancer and improving drug delivery.
Mechanistic Investigations of Biological Interactions of 4 Methoxy N 2 Phenylethyl Benzamide Analogues
Elucidation of Molecular Targets and Binding Modes
Understanding the precise molecular targets and the nature of the binding interactions is fundamental to characterizing the biological activity of 4-methoxy-N-(2-phenylethyl)benzamide analogues. Research has focused on enzymes and receptors as primary targets, employing kinetic studies and protein interaction analyses to map these molecular dialogues.
Enzyme kinetic studies have been instrumental in quantifying the inhibitory effects of benzamide (B126) analogues on specific enzymes. A key target that has been investigated is tyrosinase, a copper-containing enzyme essential for melanin (B1238610) biosynthesis. mdpi.com The inhibitory potential of a series of methoxy-substituted tyramine (B21549) derivatives, which are structural analogues, has been evaluated against mushroom tyrosinase.
Kinetic analyses using Lineweaver-Burk plots have been employed to determine the mode of inhibition. mdpi.com For instance, certain potent derivatives were selected for detailed kinetic characterization to ascertain their inhibition type and to calculate their inhibition constants (Ki). mdpi.com These studies distinguish between inhibition of the free enzyme (EI complex) and the enzyme-substrate complex (ESI complex). mdpi.com
One analogue, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6), demonstrated a non-competitive mode of inhibition against mushroom tyrosinase. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the active site, without preventing substrate binding but rather interfering with the catalytic process. mdpi.com
Table 1: Enzyme Inhibition Data for Selected Analogues against Mushroom Tyrosinase
| Compound | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate (B8624769) (Ph5) | Mixed | 1.89 |
| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) | Non-competitive | 1.45 |
Data sourced from studies on mushroom tyrosinase inhibition. mdpi.com
To visualize the binding modes at an atomic level, computational molecular docking studies are frequently performed. For analogues of this compound, docking simulations with the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) have shed light on the specific interactions that stabilize the ligand-protein complex. mdpi.com
These analyses reveal the importance of various functional groups in forming hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's binding pocket. mdpi.com For example, in the case of the cinnamate derivative Ph6, the amide carbonyl group forms a hydrogen bond with the side chain of Asn81. mdpi.com Furthermore, the para-methoxy phenyl and cinnamic acid phenyl groups engage in π-π stacking interactions with histidine (His85) and phenylalanine (Phe192) residues, respectively. mdpi.com
For a more potent analogue, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9), the interactions are more extensive. Hydrogen bonds are predicted between the ortho phenolic group and Asn260, and between the para-methoxy phenyl group and Asn81. mdpi.com The amide hydrogen is also predicted to form a hydrogen bond with His244. mdpi.com Crucially, the para-phenolic group interacts with the copper ions (Cu400 and Cu401) in the active site and is further stabilized by π-π stacking with multiple histidine residues (His85, His263, His259). mdpi.com
Table 2: Key Protein-Ligand Interactions for Tyrosinase Inhibitors
| Compound Analogue | Interacting Residues | Interaction Type |
|---|---|---|
| Ph6 | Asn81 | Hydrogen Bond (Amide Carbonyl) |
| His85, Phe192 | π-π Stacking | |
| Ph9 | Asn260, Asn81, His244 | Hydrogen Bond |
| His85, His263, His259 | π-π Stacking |
Interactions derived from in silico molecular docking against mushroom tyrosinase. mdpi.com
Cellular Pathway Modulation by Benzamide Analogues
The interaction of benzamide analogues with their molecular targets can lead to the modulation of entire cellular pathways. By inhibiting tyrosinase, for example, these compounds can suppress the melanin biosynthesis pathway. mdpi.com Tyrosinase catalyzes the conversion of L-tyrosine to dopaquinone, a critical step in melanogenesis. mdpi.com Therefore, its inhibition directly impacts the production of melanin in cells like melanocytes. mdpi.com
Beyond enzyme inhibition, other benzamide analogues have been investigated for their effects on signaling pathways related to disease. For instance, studies on different benzamide structures have explored their role in modulating pathways involved in cancer metastasis. researchgate.net Compounds can affect proteins associated with cell adhesion and migration, thereby influencing the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression. researchgate.net While not directly studying this compound, this research highlights the potential for benzamide scaffolds to modulate complex cellular events. researchgate.net
Allosteric Modulation Mechanisms
A significant area of investigation for benzamide derivatives is their role as allosteric modulators of G protein-coupled receptors (GPCRs), particularly the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (glutamate) binds. nih.govbiorxiv.org This binding can either enhance the receptor's response to the agonist (Positive Allosteric Modulation, PAM) or inhibit it (Negative Allosteric Modulation, NAM) without directly competing with the natural ligand. mdpi.comnih.gov
Benzamide analogues have been identified as potent mGluR5 NAMs. mdpi.com The mechanism of this modulation involves altering the affinity and/or the efficacy of the orthosteric agonist. nih.gov NAMs can stabilize a conformation of the receptor that has a lower affinity for the agonist or that is less able to activate downstream signaling pathways. This non-competitive antagonism is a key feature of their mechanism. mdpi.com Studies using radioligand binding assays, such as those with [3H]MPEP (a known mGluR5 NAM), help to characterize the affinity and cooperativity of new allosteric modulators. biorxiv.orgnih.gov
Structure-Based Mechanistic Hypothesis Generation
Structure-activity relationship (SAR) studies are critical for generating hypotheses about how the chemical structure of a molecule determines its biological function. For aryl benzamide derivatives acting as mGluR5 NAMs, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been used to build models that correlate structural features with inhibitory activity. mdpi.com
These models provide insights into the key structural requirements for potent modulation. For example, analysis of aryl benzamide series has shown that:
Ring A and Ether Bond: The presence of bulky and hydrophobic groups on one of the aryl rings (Ring A) can contribute positively to the molecule's activity. mdpi.com
Ring B: The substitution pattern on the second aryl ring (Ring B) is also crucial. Negatively charged groups at certain positions can enhance activity, while hydrophilic groups at other positions may be beneficial. mdpi.com
Molecular docking of these benzamide NAMs into the 7-transmembrane (7TM) domain of mGluR5—the allosteric binding site—suggests that the molecules adopt specific "linear" or "arc" conformations. mdpi.com Their stability within the binding pocket is achieved through a combination of hydrogen bonds with residues like Ser654 and Ser658, π-π stacking with Trp945, and hydrophobic contacts with isoleucine, leucine, and alanine (B10760859) residues. mdpi.com This structural understanding allows for the generation of mechanistic hypotheses where specific substitutions on the benzamide scaffold are predicted to enhance or diminish binding affinity and allosteric modulation by altering these key interactions.
Crystallographic Analysis and Structural Biology of Benzamide Scaffolds
Single Crystal X-ray Diffraction Studies of 4-methoxy-N-(2-phenylethyl)benzamide Analogues
For instance, the crystal structure of 4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂) has been determined, providing a valuable model for the 4-methoxybenzoyl portion of the target molecule. nih.gov In this analogue, the molecule crystallizes in the triclinic space group P-1. nih.gov The central amide linkage is not planar with the aromatic rings, a common feature in many N-aryl benzamides.
The synthesis of these compounds for crystallographic studies typically involves the reaction of a substituted aniline (B41778) or phenylethylamine with 4-methoxybenzoyl chloride. nih.gov Single crystals suitable for X-ray diffraction are often obtained by slow evaporation from an appropriate solvent, such as ethanol (B145695). nih.gov
Below is a data table summarizing the crystallographic data for 4-methoxy-N-phenylbenzamide.
| Parameter | Value for 4-methoxy-N-phenylbenzamide |
|---|---|
| Chemical Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.25 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.308 (3) |
| b (Å) | 7.709 (4) |
| c (Å) | 14.109 (7) |
| α (°) | 96.911 (8) |
| β (°) | 99.210 (8) |
| γ (°) | 90.511 (9) |
| Volume (ų) | 565.5 (5) |
| Z | 2 |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of benzamide (B126) analogues is predominantly governed by a network of intermolecular hydrogen bonds, supplemented by weaker interactions such as van der Waals forces and π-π stacking. nih.govresearchgate.net In the solid state, the amide group (–CONH–) is a key player in forming these interactions.
In the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by intermolecular N–H···O hydrogen bonds. nih.gov Specifically, the amide hydrogen atom acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. This interaction results in the formation of C(4) chains that propagate along a specific crystallographic direction. nih.gov This type of hydrogen bonding motif is a common and robust feature in the crystal structures of primary and secondary amides. nih.gov
The interplay between strong hydrogen bonds and weaker dispersive forces dictates the final three-dimensional architecture of the crystal lattice. researchgate.net Understanding these packing motifs is essential, as they can influence physical properties of the solid material.
Protein-Ligand Co-crystallization Studies (e.g., with enzyme targets)
While specific co-crystallization studies involving this compound are not publicly documented, the benzamide scaffold is prevalent in many enzyme inhibitors, and the principles of protein-ligand co-crystallization are well-established. tandfonline.compeakproteins.com This technique is fundamental in structure-based drug design, providing a high-resolution snapshot of how a ligand binds to its protein target.
The process of co-crystallization involves purifying the target protein and the ligand separately, then mixing them to form a protein-ligand complex in solution. nih.gov This complex is then subjected to crystallization trials. A successful co-crystal structure reveals the precise binding mode of the ligand, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.gov
For example, benzamide derivatives have been studied as inhibitors of various enzymes. In such studies, co-crystallization would elucidate how the methoxy (B1213986) group and the phenylethyl moiety of a ligand like this compound fit into the active site of the enzyme. The 4-methoxy group could, for instance, form a hydrogen bond with a donor group in the active site, while the phenylethyl group might occupy a hydrophobic pocket.
Alternatively, a technique called soaking can be used. In this method, pre-formed crystals of the apo-protein (protein without the ligand) are soaked in a solution containing the ligand. peakproteins.comnih.gov The ligand then diffuses into the crystal and binds to the active site. However, co-crystallization is often preferred if the ligand induces a significant conformational change in the protein upon binding. peakproteins.com
Conformational Preferences and Torsion Angle Analysis in Solid State
The conformation of flexible molecules like this compound in the solid state is defined by the torsion angles around its rotatable bonds. X-ray crystallography provides precise values for these angles, offering insights into the molecule's preferred three-dimensional shape.
In the analogue 4-methoxy-N-phenylbenzamide, a key conformational feature is the twist between the two aromatic rings. The dihedral angle between the plane of the 4-methoxybenzene ring and the N-phenyl ring is 65.18 (4)°. nih.gov This significant twist from planarity is a result of steric hindrance and the optimization of crystal packing forces.
The conformation of the central amide group relative to the aromatic rings is also critical. The dihedral angles between the amide plane and the planes of the phenyl and 4-methoxybenzene rings are 34.70 (8)° and 30.62 (8)°, respectively. nih.gov The methoxy group itself tends to be nearly coplanar with its attached benzene (B151609) ring, with a C-C-O-C torsion angle close to zero. nih.gov
For this compound, additional conformational flexibility is introduced by the ethyl linker. The torsion angles around the C-C and C-N bonds of the N-(2-phenylethyl) fragment would determine the spatial relationship between the two aromatic systems. Analysis of related structures suggests that an extended, or anti, conformation of the ethyl chain is often energetically favorable. libretexts.orgslideshare.net
The table below presents key torsion angles for 4-methoxy-N-phenylbenzamide, which can be considered representative for the benzoyl part of the target molecule.
| Torsion Angle Description | Value (°) for 4-methoxy-N-phenylbenzamide |
|---|---|
| Dihedral angle between the two benzene rings | 65.18 (4) |
| Dihedral angle between amide plane and phenyl ring | 34.70 (8) |
| Dihedral angle between amide plane and 4-methoxybenzene ring | 30.62 (8) |
Correlation of Solid-State Conformation with Solution and Biological Activity
A crucial aspect of structural chemistry is understanding how the conformation observed in the solid state relates to the molecule's behavior in solution and, ultimately, its biological activity. nih.gov The solid-state conformation represents a low-energy state within the crystal lattice, but it may not be the only, or even the most populated, conformation in solution, where the molecule is free from packing constraints. nih.govmdpi.com
For flexible molecules like N-substituted benzamides, multiple conformations can exist in equilibrium in solution. nih.gov The biologically active conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target, such as an enzyme or receptor active site. nih.gov This binding event can "select" a specific conformation from the ensemble present in solution, which may or may not be identical to the one found in the crystal structure.
Structure-activity relationship (SAR) studies on benzamide derivatives often reveal the importance of specific conformational features for biological activity. tandfonline.comnih.govacs.org For example, the relative orientation of the aromatic rings and the geometry of the amide linker can be critical for effective binding to a target protein. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers in the gas phase or in solution, providing a bridge between the solid-state structure and the dynamic behavior in a biological environment. mdpi.com
Studies on related compounds have shown that while the solid-state structure provides an excellent starting point, understanding the conformational dynamics in solution is key to rationalizing and predicting biological activity. nih.govnih.gov The interplay between the inherent conformational preferences of the molecule and the interactions with its biological target ultimately determines its efficacy.
Advanced Research Applications and Future Directions for 4 Methoxy N 2 Phenylethyl Benzamide Research
Utilization as Biochemical Probes in Cellular and Molecular Biology
The structural scaffold of 4-methoxy-N-(2-phenylethyl)benzamide lends itself to modification for use as a biochemical probe, a critical tool for elucidating complex biological processes. Biochemical probes are molecules designed to interact with specific targets within a biological system, allowing researchers to study and visualize cellular and molecular activities.
A key strategy involves radiolabeling, where an isotope is incorporated into the compound's structure. A closely related compound, 4-methoxy N-(2-diethylaminoethyl) benzamide (B126), has been successfully labeled with carbon-11 (B1219553) (¹¹C) to create a positron emission tomography (PET) imaging probe. nih.govresearchgate.net This probe, [¹¹C]MBZA, was developed to target and visualize melanoma cells. nih.gov The synthesis involves the ¹¹C-methylation of its precursor, 4-hydroxy N-(2-diethylaminoethyl) benzamide. researchgate.net
Preclinical evaluations demonstrated that the [¹¹C]MBZA probe exhibited high and rapid uptake in melanoma tumors, allowing for clear delineation of the tumor in small-animal PET imaging. nih.govresearchgate.net In vitro studies showed the probe's binding affinity was significantly higher for melanoma cells (B16F1) compared to breast epithelial or breast cancer cells, and a large portion of the bound probe was internalized by the melanoma cells. nih.govresearchgate.net This application highlights how the 4-methoxybenzamide (B147235) core can be adapted into a powerful tool for molecular imaging, enabling non-invasive study of disease states and the specific targeting of cell types.
Application in Lead Compound Identification and Optimization
In pharmaceutical research, a "lead compound" is a chemical that has promising biological activity against a specific disease target and serves as the starting point for modification to create a viable drug candidate. danaher.com The process of lead optimization involves iteratively designing, synthesizing, and testing derivatives of the lead compound to improve characteristics like potency, selectivity, and pharmacokinetic properties. patsnap.com The benzamide class of compounds, including this compound, is a rich source for lead identification due to its versatile structure and known biological activities. ontosight.ai
The benzamide scaffold has been the foundation for numerous drug discovery efforts. For example:
A lead optimization program starting with a 4-aminopyridine (B3432731) benzamide scaffold led to the identification of potent and selective TYK2 kinase inhibitors for treating autoimmune diseases. nih.gov
Researchers identified a novel benzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), as a potent inhibitor of the Hepatitis B virus (HBV), including drug-resistant strains. nih.gov This compound was identified by screening a library of N-phenylbenzamide derivatives. nih.gov
The 2-phenoxybenzamide (B1622244) structure has been a lead for developing new antiplasmodial agents to combat malaria, with optimization efforts focused on improving activity and pharmacokinetic parameters. researchgate.netmdpi.com
These examples demonstrate that a compound like this compound represents a valuable chemical starting point. Its core structure can be systematically modified—altering functional groups, adding substituents, or changing ring systems—to develop new therapeutic agents with enhanced efficacy and safety profiles. danaher.com
Strategies for Enhancing Selectivity and Potency through Chemical Modification
Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency (the amount of drug needed to produce an effect) and selectivity (its ability to act on a specific target without affecting others). For the benzamide scaffold, these modifications are guided by structure-activity relationship (SAR) studies, which analyze how changes in a molecule's structure affect its biological activity. patsnap.com
Key strategies for modifying benzamide derivatives include:
Modulation of the Benzamide Scaffold: Altering the atoms or functional groups on the benzamide ring is a primary strategy. In a study of novel benzamide ligands for sigma-1 (S1R) and sigma-2 (S2R) proteins, researchers found that adding specific substituents at the 4-position of the benzamide ring dramatically influenced affinity and selectivity. nih.gov Compounds featuring chloro (Cl), cyano (CN), or nitro (NO₂) groups at this position showed excellent affinity for the S1R target and high selectivity over the S2R target. nih.gov
Exploiting Electrostatic Interactions: Rational drug design can leverage differences in the electrostatic environment of target proteins. nih.gov For instance, if a target protein has a negatively charged amino acid (like aspartate) in its binding pocket, introducing a positively charged group onto the drug can form a strong, favorable interaction, enhancing potency. This strategy can also confer selectivity if a related off-target protein has a neutral residue at the same position. nih.gov
Conformational Restriction: This strategy involves making the molecule more rigid to lock it into the optimal shape (conformation) for binding to its target. This can enhance potency and improve selectivity by preventing the molecule from adopting conformations that would allow it to bind to off-targets. This approach was used to develop selective CB₂ receptor agonists from a class of urea (B33335) compounds, which also informed the design of related biased agonists. acs.org
A study on agonists for the S1P1 receptor identified a potent and selective compound, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, which demonstrated over 100-fold selectivity against related receptor subtypes. nih.gov This highlights how strategic modifications to a core structure containing a 4-methoxybenzoyl moiety can achieve significant improvements in drug-like properties.
| Modification Strategy | Example Functional Group/Change | Observed Effect | Reference |
| Substitution on Benzamide Ring | 4-Chloro, 4-Cyano, 4-Nitro | Excellent affinity for S1R target (Ki = 1.2-3.6 nM) and high selectivity over S2R. | nih.gov |
| Amine Group Modification | Varying chain length and hydrophobicity | Significant impact on sigma protein binding affinity. | nih.gov |
| Bioisosteric Replacement | Replacing a group with another that has similar physical or chemical properties | Can improve potency, selectivity, or pharmacokinetic properties. | patsnap.com |
| Conformational Restriction | Introducing rings or bulky groups to limit bond rotation | Can lock the molecule in its active conformation, increasing potency and selectivity. | acs.org |
Exploration of Novel Biological Pathways and Targets for Benzamide Scaffolds
The versatility of the benzamide scaffold makes it a promising candidate for discovering drugs that act on novel biological pathways and targets. As researchers seek new therapies for complex diseases and combat challenges like antimicrobial resistance, screening existing compound libraries against new targets is a vital strategy. nih.gov
A significant recent development was the discovery of a series of benzamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a promising therapeutic strategy in cancer therapy. nih.gov In this research, a compound designated 13f emerged as a highly effective PARP-1 inhibitor with an IC₅₀ of 0.25 nM and potent anticancer activity against human colorectal cancer cells. nih.gov Mechanistic studies showed that this compound induced apoptosis (programmed cell death) and arrested the cell cycle in cancer cells. nih.gov This work demonstrates how a benzamide scaffold can be successfully repurposed to target a completely different biological pathway than its predecessors.
The search for novel targets is a continuous effort in drug discovery. It often involves:
High-Throughput Screening: Testing large libraries of compounds against a specific enzyme or cell line to find "hits."
Phenotypic Screening: Applying compounds to cells and observing changes in the cell's characteristics (phenotype) without pre-selecting a specific target.
Virtual Screening: Using computational models to predict which compounds in a database are likely to bind to a target of interest. nih.gov
The success in identifying benzamides as PARP-1 inhibitors suggests that compounds like this compound could yield further discoveries when screened against other emerging therapeutic targets.
Integration of Multi-Omics Data in Understanding Compound Action
Modern biological research increasingly relies on a systems-level approach, integrating data from multiple "omics" disciplines—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to gain a comprehensive understanding of a drug's effect. nashbio.comrsc.org This multi-omics integration is a powerful future direction for characterizing the mechanism of action for compounds like this compound. nashbio.com
Instead of studying a single target in isolation, multi-omics analysis provides a holistic view of how a compound affects entire cellular pathways and networks. nih.gov This approach can:
Identify Novel Drug Targets: By observing which proteins and pathways are dysregulated upon treatment with a compound, researchers can uncover previously unknown mechanisms and targets. nashbio.com
Elucidate Mechanisms of Action: Integrating transcriptomic and proteomic data can reveal the full cascade of cellular events that a drug initiates. nashbio.comnih.gov
Discover Biomarkers: Multi-omics can identify molecular signatures that predict patient response to a drug, paving the way for personalized medicine. nashbio.com
Assess Off-Target Effects: A system-wide view helps in proactively identifying unintended interactions that could lead to toxicity. nashbio.com
There are several computational approaches to integrating this data, often categorized as early, middle, or late integration, which differ in how and when the data from different omics layers are combined for analysis. youtube.com While specific multi-omics studies on this compound are not yet prevalent, applying these methods is a critical next step. This will allow for a deeper understanding of its biological activity and guide the development of next-generation benzamide-based therapeutics. nih.gov
Development of Advanced Synthetic Methodologies for Complex Benzamide Derivatives
The ability to create diverse and complex benzamide derivatives is essential for drug discovery and materials science. Advances in synthetic organic chemistry have provided more efficient, versatile, and powerful methods for constructing amide bonds and modifying the benzamide scaffold.
Traditional methods for forming amides often require converting a carboxylic acid into a more reactive form, such as an acyl chloride, which can involve harsh reagents. semanticscholar.org Modern methodologies aim to overcome these limitations. Advanced approaches include:
Novel Coupling Reagents and Catalysts: The development of new catalysts is a cornerstone of modern synthesis. For example, zinc triflate has been used as an efficient, non-toxic, and readily available catalyst for the synthesis of 2-substituted benzimidazoles. chemmethod.com Palladium-catalyzed reactions have also been employed for the oxidative condensation of precursors to form benzimidazole (B57391) rings. researchgate.net
Direct Condensation Methods: Research has focused on methods that directly couple a carboxylic acid and an amine. One such method uses a reusable solid acid catalyst (a Lewis acidic ionic liquid immobilized on diatomite earth) combined with ultrasonic irradiation to rapidly and efficiently produce benzamides. researchgate.net
These advanced synthetic strategies enable chemists to build large libraries of complex benzamide derivatives for screening and to synthesize challenging target molecules with greater precision and efficiency.
Green Chemistry Approaches in Benzamide Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org This approach is increasingly important in pharmaceutical and chemical manufacturing to improve sustainability and safety. Several green strategies have been successfully applied to the synthesis of benzamides.
| Green Synthesis Strategy | Key Features | Example | Reference |
| Enzymatic Synthesis | Uses enzymes (biocatalysts) instead of chemical catalysts. Reactions are highly selective and occur under mild conditions. | Candida antarctica lipase (B570770) B (CALB) used to catalyze the direct coupling of carboxylic acids and amines in a green solvent. | nih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by directly heating or grinding the reactants together (mechanochemistry). This eliminates solvent waste and potential toxicity. | Direct heating of a carboxylic acid, urea, and boric acid as a catalyst to form amides without any solvent. | semanticscholar.org |
| Use of Greener Solvents | Replaces hazardous organic solvents (like toluene (B28343) or dichloromethane) with more environmentally benign alternatives. | Use of cyclopentyl methyl ether as a safer solvent for enzymatic amide synthesis. | nih.gov |
| Ultrasonic Irradiation | Uses ultrasound to promote the reaction, often leading to shorter reaction times and milder conditions compared to conventional heating. | Direct condensation of benzoic acids and amines under ultrasonic irradiation with a recoverable catalyst. | researchgate.net |
| Use of Recoverable Catalysts | Employs catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. | Boric acid, a simple and green catalyst, has been used for direct amidation. Diatomite earth-supported catalysts are also recoverable. | researchgate.netsciepub.com |
These green approaches offer significant advantages, including shorter reaction times, higher yields, simpler procedures, and a dramatically improved environmental profile, making the synthesis of benzamides like this compound more sustainable. semanticscholar.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for 4-methoxy-N-(2-phenylethyl)benzamide, and what starting materials are typically employed?
The synthesis involves a multi-step approach, often starting with 4-methoxybenzoic acid or its chloride derivative. A common method includes coupling with 2-phenylethylamine using carbodiimide reagents (e.g., DCC) and DMAP as a catalyst. Key steps involve:
- Activation of the carboxylic acid (e.g., via acyl chloride formation).
- Amide bond formation under inert conditions.
- Purification via recrystallization or column chromatography. Hazard analysis is critical due to mutagenicity risks in intermediates (e.g., anomeric amides) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm methoxy, phenyl, and amide protons (e.g., methoxy singlet at δ 3.8 ppm, amide NH at δ 8.2 ppm) .
- IR : Stretching frequencies for amide C=O (~1650 cm) and methoxy C-O (~1250 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 270) validate molecular weight .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation reduce side reactions.
- Solvent Selection : Dichloromethane or acetonitrile optimizes solubility and reaction kinetics.
- Catalyst Ratios : DMAP (10 mol%) enhances coupling efficiency .
- Purification : Gradient elution in HPLC (C18 column, methanol/water) resolves impurities .
Q. How should contradictory crystallographic and spectral data be resolved during structural validation?
- SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve discrepancies in bond lengths/angles. Cross-validate with DFT-calculated geometries .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton assignments (e.g., distinguishing overlapping aromatic signals) .
Q. What strategies are employed to analyze the compound’s potential bioactivity in enzyme inhibition studies?
- Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like cyclooxygenase-2 (COX-2).
- Enzyme Assays : Measure IC via fluorometric or colorimetric methods (e.g., inhibition of prostaglandin E synthesis) .
- SAR Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to correlate structure with activity .
Data Contradiction and Mechanistic Analysis
Q. How can conflicting reports about the compound’s stability under varying pH conditions be addressed?
- Accelerated Stability Testing : Conduct HPLC stability assays at pH 1–13 (37°C, 14 days).
- Degradation Product Identification : LC-MS/MS identifies hydrolyzed products (e.g., 4-methoxybenzoic acid) .
- pH-Dependent NMR : Monitor amide proton shifts in DO at pH 2–10 to assess hydrolysis kinetics .
Q. What experimental designs mitigate risks of mutagenicity in intermediates during synthesis?
- Ames Test Compliance : Screen intermediates (e.g., hydroxylamine derivatives) using Salmonella typhimurium TA98/TA100 strains .
- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive amines .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 8.2 (NH), δ 7.2–6.8 (aromatic) | |
| IR | 1650 cm (C=O), 1250 cm (C-O) | |
| MS (ESI+) | m/z 270.1 [M+H] |
Q. Table 2: Optimization Parameters for Amide Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (activation step) | Reduces hydrolysis |
| Catalyst | DMAP (10 mol%) | Increases rate |
| Solvent | Dry DCM | Enhances purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
